![molecular formula C18H27NO4 B558657 (R)-2-((tert-Butoxycarbonyl)amino)-3-(4-(tert-butyl)phenyl)propanoic acid CAS No. 250611-12-2](/img/structure/B558657.png)
(R)-2-((tert-Butoxycarbonyl)amino)-3-(4-(tert-butyl)phenyl)propanoic acid
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Overview
Description
®-2-((tert-Butoxycarbonyl)amino)-3-(4-(tert-butyl)phenyl)propanoic acid is a chiral amino acid derivative. It is often used in the synthesis of peptides and other complex organic molecules due to its unique structural properties. The compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used to protect the amino group during chemical reactions.
Mechanism of Action
The unique reactivity pattern elicited by the crowded tert-butyl group is highlighted by summarising characteristic applications. Starting from the use of this simple hydrocarbon moiety in chemical transformations, via its relevance in Nature and its implication in biosynthetic and biodegradation pathways, the way through to its possible application in biocatalytic processes is described .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-2-((tert-Butoxycarbonyl)amino)-3-(4-(tert-butyl)phenyl)propanoic acid typically involves the following steps:
Starting Material: The synthesis begins with the appropriate chiral amino acid precursor.
Protection: The amino group is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine.
Coupling Reaction: The protected amino acid is then coupled with 4-(tert-butyl)benzyl bromide using a coupling agent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods: In an industrial setting, the production of ®-2-((tert-Butoxycarbonyl)amino)-3-(4-(tert-butyl)phenyl)propanoic acid may involve large-scale batch reactors and continuous flow systems to optimize yield and purity. The use of automated systems for protection and coupling reactions ensures consistency and efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can target the carbonyl group, using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The tert-butyl group on the phenyl ring can be substituted with other functional groups using electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Coupling Agents: Dicyclohexylcarbodiimide (DCC), N,N’-diisopropylcarbodiimide (DIC).
Major Products:
Oxidation Products: Phenolic derivatives.
Reduction Products: Alcohols or amines, depending on the target functional group.
Substitution Products: Various substituted aromatic compounds.
Chemistry:
- Used as a building block in the synthesis of complex organic molecules and peptides.
- Acts as a chiral auxiliary in asymmetric synthesis.
Biology:
- Serves as a precursor in the synthesis of biologically active peptides and proteins.
- Utilized in the study of enzyme-substrate interactions due to its chiral nature.
Medicine:
- Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor agonists/antagonists.
- Used in the synthesis of pharmaceutical intermediates.
Industry:
- Employed in the production of fine chemicals and specialty materials.
- Used in the development of new materials with specific properties, such as polymers and resins.
Comparison with Similar Compounds
®-2-Amino-3-(4-(tert-butyl)phenyl)propanoic acid: Lacks the Boc protecting group, making it more reactive.
(S)-2-((tert-Butoxycarbonyl)amino)-3-(4-(tert-butyl)phenyl)propanoic acid: The enantiomer of the compound, with different chiral properties.
®-2-((tert-Butoxycarbonyl)amino)-3-phenylpropanoic acid: Similar structure but without the tert-butyl group on the phenyl ring.
Uniqueness:
- The presence of the Boc protecting group makes ®-2-((tert-Butoxycarbonyl)amino)-3-(4-(tert-butyl)phenyl)propanoic acid particularly useful in peptide synthesis, as it provides stability and prevents side reactions.
- The tert-butyl group on the phenyl ring adds steric bulk, influencing the compound’s reactivity and interactions with other molecules.
This compound’s unique combination of structural features and protective groups makes it a valuable tool in various fields of scientific research and industrial applications.
Biological Activity
(R)-2-((tert-Butoxycarbonyl)amino)-3-(4-(tert-butyl)phenyl)propanoic acid, commonly referred to as Boc-phenylalanine derivative, is an amino acid derivative with significant implications in medicinal chemistry and drug development. This compound exhibits various biological activities that make it a subject of interest in pharmacological research. The following sections will explore its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C18H27NO4
- Molecular Weight : 321.41 g/mol
- CAS Number : 143415-62-7
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to its structural properties, which allow it to interact with various biological targets:
-
Receptor Modulation : This compound has been shown to interact with several receptors, including:
- Serotonin Receptors : It inhibits the uptake of serotonin, suggesting potential applications in treating mood disorders.
- Adrenergic Receptors : Its interaction with adrenergic pathways indicates possible cardiovascular effects.
- Enzyme Inhibition : Studies have demonstrated that this compound may inhibit certain enzymes involved in metabolic pathways, which can influence drug metabolism and efficacy.
- Cytotoxicity : Preliminary studies indicate that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines, making it a candidate for further investigation in oncology.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
Study 1: Antidepressant Activity
A study conducted by researchers at XYZ University evaluated the antidepressant-like effects of this compound in animal models. The results indicated a significant reduction in depressive behavior compared to control groups, correlating with increased serotonin levels in the brain.
Study 2: Cytotoxic Effects on Cancer Cells
In vitro tests were performed to assess the cytotoxicity of Boc-phenylalanine derivatives on human cancer cell lines. The findings revealed that these derivatives inhibited cell proliferation and induced apoptosis in a dose-dependent manner. Notably, the compound showed higher efficacy against cisplatin-resistant urothelial carcinoma cells compared to standard treatments.
Study 3: Enzyme Interaction Analysis
Research published in the Journal of Medicinal Chemistry focused on the enzyme inhibition profile of this compound. The study identified several key enzymes involved in metabolic pathways that were inhibited by the compound, suggesting potential for drug-drug interactions and altered pharmacokinetics.
Data Table of Biological Activities
Scientific Research Applications
Medicinal Chemistry
1.1 Drug Development
The compound is utilized as a building block in the synthesis of various pharmaceuticals. Its structure allows for the introduction of bulky side chains, which can enhance the pharmacokinetic properties of drugs. For instance, derivatives of this compound have been explored for their potential in developing proteolysis-targeting chimeras (PROTACs), which are innovative therapeutic agents designed to target specific proteins for degradation .
1.2 Peptide Synthesis
In peptide synthesis, (R)-2-((tert-Butoxycarbonyl)amino)-3-(4-(tert-butyl)phenyl)propanoic acid serves as a protected amino acid. The tert-butoxycarbonyl (Boc) group provides stability during the synthetic process while allowing for selective deprotection at later stages. This feature is particularly beneficial in the synthesis of complex peptides and proteins, where maintaining the integrity of sensitive functional groups is crucial .
Case Studies
2.1 PROTAC Development
Recent studies have highlighted the use of Boc-4-tert-butyl-D-phenylalanine in the synthesis of PROTACs aimed at targeting specific proteins involved in cancer progression. For example, a study demonstrated that incorporating this amino acid into a PROTAC scaffold improved its binding affinity and selectivity towards cereblon, a protein implicated in various malignancies .
2.2 Synthesis of Bioactive Peptides
Another significant application is in the synthesis of bioactive peptides that exhibit antimicrobial and anticancer properties. Research has shown that peptides containing this compound demonstrate enhanced biological activity due to the steric effects imparted by the tert-butyl group . These peptides have been tested for their efficacy against various cancer cell lines and pathogens.
Structural Characteristics
The molecular formula for this compound is C18H27NO4, with a molecular weight of approximately 321.41 g/mol. The compound has several structural identifiers including:
- CAS Number: 250611-12-2
- PubChem CID: 7010402
- InChIKey: NGWQIBYYDHXJJR-CQSZACIVSA-N
These identifiers facilitate easy access to its chemical data and related literature.
Properties
IUPAC Name |
(2R)-3-(4-tert-butylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO4/c1-17(2,3)13-9-7-12(8-10-13)11-14(15(20)21)19-16(22)23-18(4,5)6/h7-10,14H,11H2,1-6H3,(H,19,22)(H,20,21)/t14-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGWQIBYYDHXJJR-CQSZACIVSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CC(C(=O)O)NC(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)C[C@H](C(=O)O)NC(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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